Methyl 2-(2-methoxyphenyl)-2-(methylamino)acetate
Description
Methyl 2-(2-methoxyphenyl)-2-(methylamino)acetate is a secondary amine derivative featuring a methoxy-substituted phenyl ring and a methylamino-acetate ester moiety. This compound is structurally related to psychoactive substances in the NBOMe series but differs in substitution patterns and functional groups. Its synthesis typically involves reductive amination or alkylation steps, as seen in analogs like methyl 2-(5-(2-aminopropyl)-2-methoxyphenyl)acetate (metabolite of 5-APB) .
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl 2-(2-methoxyphenyl)-2-(methylamino)acetate |
InChI |
InChI=1S/C11H15NO3/c1-12-10(11(13)15-3)8-6-4-5-7-9(8)14-2/h4-7,10,12H,1-3H3 |
InChI Key |
UCAVFTVSMXEENG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1=CC=CC=C1OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-methoxyphenyl)-2-(methylamino)acetate typically involves the esterification of 2-(2-methoxyphenyl)-2-(methylamino)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-methoxyphenyl)-2-(methylamino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amines.
Scientific Research Applications
Methyl 2-(2-methoxyphenyl)-2-(methylamino)acetate has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-(2-methoxyphenyl)-2-(methylamino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may enhance its binding affinity to certain proteins, while the methylamino group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
NBOMe Series vs. Target Compound
- 25I-NBOMe : Contains a 4-iodo-2,5-dimethoxyphenyl group and a benzyl moiety, conferring high 5-HT₂A receptor affinity (EC₅₀ ~0.1 nM) but significant toxicity .
- This compound: Lacks the halogen and second methoxy group, likely reducing receptor binding potency. The methylamino ester may alter metabolic stability compared to NBOMe’s benzylamine .
Amino-Acetate Derivatives
- Methyl 2-amino-2-(2-chlorophenyl)acetate HCl: Used as a chiral building block in drug synthesis (e.g., antibiotics). The chloro substituent enhances electrophilicity, aiding nucleophilic reactions .
- Methyl 2-(5-(2-aminopropyl)-2-methoxyphenyl)acetate: A primary amine metabolite with longer metabolic half-life due to the aminopropyl chain, unlike the methylamino group in the target compound .
Key Research Findings
Psychoactive Potential: Structural parallels to NBOMe compounds suggest possible interaction with serotonin receptors, but the absence of a halogen or second methoxy group likely reduces potency and toxicity .
Metabolic Stability: The methylamino ester group may confer resistance to hydrolysis compared to primary amines, as seen in 5-APB metabolites .
Antibacterial Applications : Thiazolidinedione derivatives with similar ester-amine structures exhibit antibacterial activity, though the target compound’s efficacy remains unexplored .
Biological Activity
Methyl 2-(2-methoxyphenyl)-2-(methylamino)acetate, an organic compound with the molecular formula C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a methoxy group attached to a phenyl ring and a methylamino group, which significantly influence its chemical reactivity and biological interactions.
Chemical Structure and Synthesis
The synthesis of this compound typically involves the esterification of 2-(2-methoxyphenyl)-2-(methylamino)acetic acid with methanol, often using an acid catalyst like sulfuric acid or hydrochloric acid under reflux conditions to ensure complete conversion. This method can be optimized in industrial settings using continuous flow reactors for improved yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The methoxyphenyl group enhances binding affinity to specific proteins, while the methylamino group influences pharmacokinetic properties. These interactions suggest potential therapeutic applications, particularly in anti-inflammatory and analgesic contexts.
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes, including acetylcholinesterase (AChE), which is a target in Alzheimer's disease treatment. In silico studies have shown that compounds structurally similar to established AChE inhibitors exhibit higher binding affinities than current medications .
Antitumor Activity
Molecular docking studies have also explored the compound's potential as an antitumor agent. Its structural analogs have been designed to inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation. For instance, studies on related compounds demonstrated significant inhibition of cell growth in various cancer cell lines, indicating that modifications in the structure could enhance antitumor efficacy .
Comparative Analysis with Structural Analogues
A comparative analysis highlights the unique features of this compound against similar compounds:
| Compound Name | Structural Difference | Unique Features |
|---|---|---|
| Methyl 2-(2-hydroxyphenyl)-2-(methylamino)acetate | Hydroxy group instead of methoxy | Different reactivity profile due to hydroxyl functionality |
| Methyl 2-(2-chlorophenyl)-2-(methylamino)acetate | Chlorine atom instead of methoxy | Potentially altered biological activity due to halogen substitution |
| Methyl 2-(2-nitrophenyl)-2-(methylamino)acetate | Nitro group instead of methoxy | Increased electron-withdrawing effects may influence reactivity |
This table illustrates how variations in substituents can lead to significant differences in biological activity and therapeutic potential.
Case Studies and Research Findings
- Anti-inflammatory Effects : In vivo studies have suggested that this compound exhibits anti-inflammatory properties, potentially through the modulation of cytokine release and inhibition of inflammatory pathways.
- Analgesic Properties : Experimental models indicate that this compound may provide analgesic effects comparable to conventional pain relievers, warranting further investigation into its mechanisms and efficacy in pain management.
- Cell Cycle Arrest : Research on structural analogues has shown that certain derivatives can induce cell cycle arrest at the G2/M phase in HeLa cells, suggesting a potential role in cancer therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
